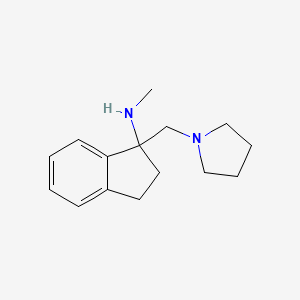

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine

Overview

Description

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine: is a synthetic organic compound that belongs to the class of amines. It features a complex structure with a pyrrolidine ring attached to an indane moiety via a methyl group. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine typically involves multi-step organic reactions. A common approach might include:

Formation of the Indane Moiety: Starting with a suitable indane precursor, various functional groups can be introduced through reactions such as Friedel-Crafts alkylation or acylation.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated intermediate reacts with pyrrolidine.

Methylation: The final step involves the methylation of the intermediate compound to form the desired amine.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of secondary or primary amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted indanes, pyrrolidines, or methylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of Mannich bases, including those related to methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine, exhibit significant antimicrobial properties. For instance, compounds synthesized through the Mannich reaction have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-3-[4-(piperidin-4-yl)piperidin-1-yl]-methyl-1,3,4-oxadiazol-2(3H)-one | 32 | Staphylococcus aureus |

| 8-[(6-methoxy-1-octyl-1H-indol-3-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | 16 | Escherichia coli |

Anticancer Potential

The anticancer activity of this compound and its derivatives has been explored in various studies. For example, certain analogs have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing promising results in inhibiting cell proliferation . The structure–activity relationship (SAR) studies indicate that modifications to the indan and pyrrolidine moieties can enhance anticancer efficacy.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)-indole | 12.5 | MDA-MB-231 |

| 2-(4-Bromophenyl)-N-methylpyrrolidine | 8.0 | HT-29 |

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may also exhibit neuroprotective properties. Studies indicate potential mechanisms such as inhibition of acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimycobacterial Activity

A series of indole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, a compound derived from this compound exhibited an MIC value of 2 µg/mL, indicating strong potential as an antitubercular agent .

Case Study 2: Cholinesterase Inhibition

Research into cholinesterase inhibitors has identified several pyrrolidine-containing compounds with significant activity. One study reported that a derivative of this compound showed comparable potency to established drugs like Galantamine in inhibiting acetylcholinesterase .

Mechanism of Action

The mechanism of action for Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine would depend on its specific interactions with molecular targets. Generally, amines can interact with receptors, enzymes, or other proteins, potentially modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

- Methyl-(1-pyrrolidin-1-ylmethyl-benzyl)-amine

- Methyl-(1-pyrrolidin-1-ylmethyl-phenyl)-amine

Comparison:

- Structural Differences: The presence of different aromatic rings (indane vs. benzyl or phenyl) can significantly affect the compound’s properties.

- Chemical Properties: Variations in reactivity, stability, and solubility.

- Biological Activity: Differences in how these compounds interact with biological targets, potentially leading to varied pharmacological effects.

Conclusion

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine is a compound with intriguing potential in various scientific fields. While detailed information is scarce, understanding its synthesis, reactions, and applications can provide a foundation for further research and development.

Biological Activity

Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound possesses a unique structure that incorporates a pyrrolidine moiety, which is often linked to various biological activities. The presence of the indan group may enhance its interaction with biological targets, potentially affecting its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pyrrolidine derivatives. For instance, various pyrrolidine alkaloids have demonstrated significant antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

The specific MIC for this compound has yet to be determined in the available literature but is expected to be in a similar range based on structural analogs.

Cytotoxicity and Anticancer Potential

In vitro studies have shown that compounds containing similar amine structures exhibit cytotoxic effects against various cancer cell lines. For example, Mannich bases derived from pyrrolidine have been tested against oral squamous cell carcinoma lines and showed promising cytotoxicity .

Table 2: Cytotoxicity of Pyrrolidine Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| MT8 (N-methylpiperazine derivative) | Ca9–22 (gingival carcinoma) | TBD | TBD |

| MT10 (Piperidine derivative) | HSC-3 | TBD | TBD |

| This compound | TBD | TBD | TBD |

The biological activity of this compound may be attributed to its ability to interact with cellular targets. Similar compounds have been shown to disrupt bacterial cell walls or interfere with enzyme systems critical for cell survival .

Case Studies and Research Findings

A comprehensive study on the synthesis and biological evaluation of pyrrole derivatives indicated that modifications to the nitrogen-containing ring could enhance antibacterial potency . This suggests that structural variations in this compound could yield derivatives with improved bioactivity.

Example Case Study

In one study, a series of pyrrole-based compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that certain substitutions significantly increased activity against Gram-positive bacteria compared to Gram-negative strains . Such findings underscore the importance of chemical structure in determining biological activity.

Properties

IUPAC Name |

N-methyl-1-(pyrrolidin-1-ylmethyl)-2,3-dihydroinden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-16-15(12-17-10-4-5-11-17)9-8-13-6-2-3-7-14(13)15/h2-3,6-7,16H,4-5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHQBHYCKBTAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC2=CC=CC=C21)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377718 | |

| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-14-4 | |

| Record name | Methyl-(1-pyrrolidin-1-ylmethyl-indan-1-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.